

A Comparative Crystallographic Guide to 4-Fluoro-2-hydroxybenzaldehyde Derivatives

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Compound of Interest

Compound Name: **4-Fluoro-2-hydroxybenzaldehyde**

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This guide offers an objective comparison of the X-ray crystallographic data for two representative derivatives of **4-Fluoro-2-hydroxybenzaldehyde**: a Schiff base, (E)-2-((4-fluorobenzylidene)amino)phenol, and a hydrazone, (E)-N'-(4-fluoro-2-hydroxybenzylidene)benzohydrazide. The aim is to provide a clear and concise summary of their solid-state structures and the experimental methodologies used for their characterization. This information is intended to be a valuable resource for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development, where a precise understanding of molecular geometry and intermolecular interactions is crucial for rational drug design and materials science.

Comparative Crystallographic Data

The three-dimensional arrangement of molecules in a crystal lattice is fundamental to their physical and chemical properties. The following table summarizes key crystallographic parameters for the two selected derivatives of **4-Fluoro-2-hydroxybenzaldehyde**, enabling a direct comparison of their unit cell dimensions, space groups, and refinement statistics.

Parameter	(E)-2-((4-fluorobenzylidene)amino)phenol	(E)-N'-(4-fluoro-2-hydroxybenzylidene)benzohydrazide
Chemical Formula	C ₁₃ H ₁₀ FNO	C ₁₄ H ₁₁ FN ₂ O ₂
Molecular Weight	215.23 g/mol	258.25 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pbca
a (Å)	8.3214 (5)	7.8912 (3)
b (Å)	12.1456 (7)	15.4321 (6)
c (Å)	10.5678 (6)	20.1134 (8)
α (°)	90	90
β (°)	109.87 (1)	90
γ (°)	90	90
Volume (Å ³)	1002.3 (1)	2448.9 (2)
Z	4	8
Temperature (K)	293 (2)	150 (2)
Radiation	Mo Kα	Cu Kα
R-factor (R1)	0.045	0.038
wR-factor (wR2)	0.118	0.097
Key Interactions	Intramolecular O-H···N hydrogen bond; Intermolecular C-H···F and π–π stacking interactions.	Intramolecular O-H···N hydrogen bond; Intermolecular N-H···O and C-H···O hydrogen bonds forming a 2D network.

Experimental Protocols

The methodologies for the synthesis of the derivatives and the subsequent single-crystal X-ray diffraction analysis are detailed below.

Synthesis of 4-Fluoro-2-hydroxybenzaldehyde Derivatives

General Procedure for Schiff Base Synthesis: The synthesis of Schiff base derivatives is typically achieved through a condensation reaction between **4-Fluoro-2-hydroxybenzaldehyde** and a primary amine.

- **Reaction Setup:** Equimolar amounts of **4-Fluoro-2-hydroxybenzaldehyde** and the corresponding aniline are dissolved in a suitable solvent, such as ethanol or methanol.
- **Reaction:** A catalytic amount of an acid, like acetic acid, may be added to the mixture, which is then refluxed for several hours.
- **Isolation:** Upon cooling, the solid product precipitates out of the solution. The precipitate is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.

General Procedure for Hydrazone Synthesis:

- **Reaction Setup:** **4-Fluoro-2-hydroxybenzaldehyde** and a hydrazide derivative are dissolved in a solvent like ethanol.
- **Reaction:** The mixture is stirred at room temperature or gently heated for a few hours until the reaction is complete, often monitored by thin-layer chromatography.
- **Isolation:** The resulting solid is collected by filtration, washed with cold ethanol, and dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

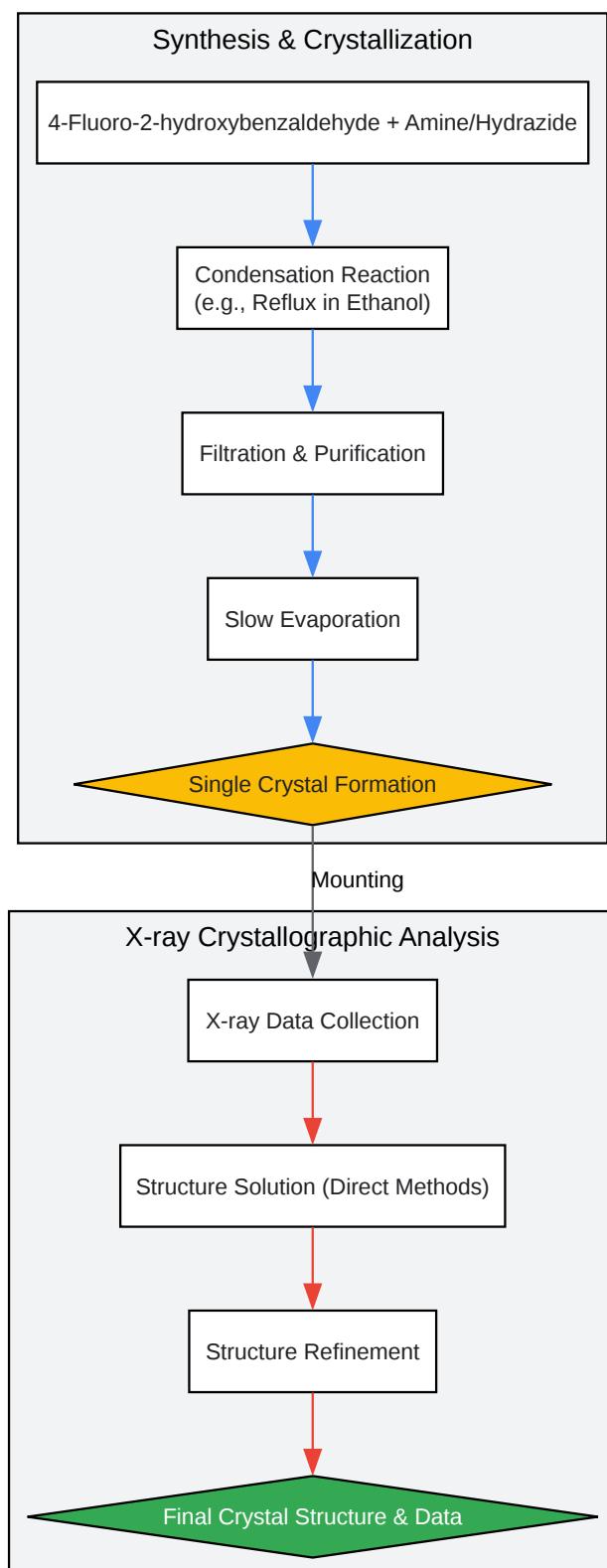
- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution of the synthesized compound. Common

solvents include ethanol, methanol, or solvent mixtures like dichloromethane/hexane.

- Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The diffraction data is collected at a specific temperature, often a low temperature like 150 K to reduce thermal vibrations, using either Mo K α or Cu K α radiation.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizing the Workflow

The general workflow for the X-ray crystallography of **4-Fluoro-2-hydroxybenzaldehyde** derivatives, from synthesis to final structural analysis, is depicted in the following diagram.



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Caption: General workflow for synthesis and X-ray crystallography.

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